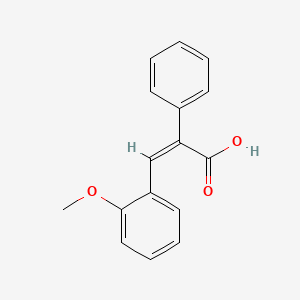

3-(o-Methoxyphenyl)-2-phenylacrylic acid

Description

Contextualization within Organic Synthesis and Medicinal Chemistry Research

In the realm of organic synthesis, 3-(o-Methoxyphenyl)-2-phenylacrylic acid is recognized as a versatile intermediate. Its synthesis is often achieved through classic condensation reactions, such as the Perkin reaction, which involves the condensation of an aromatic aldehyde (in this case, o-methoxybenzaldehyde) with an acid anhydride (B1165640) derived from a carboxylic acid (phenylacetic acid) in the presence of a weak base. iitk.ac.inwikipedia.orgbyjus.comlongdom.orglongdom.org This method provides a direct route to α,β-unsaturated aromatic acids. wikipedia.org

The true value of this compound in organic synthesis lies in its potential to be a precursor for more complex molecular architectures. The double bond and the carboxylic acid group are reactive sites that allow for a variety of chemical transformations, enabling the construction of diverse heterocyclic and polyfunctional compounds.

In medicinal chemistry, derivatives of 3-phenylacrylic acid are of significant interest as they are key intermediates in the synthesis of compounds with a range of biological activities. researchgate.net Research has shown that related structures are precursors to molecules exhibiting anti-platelet, antifungal, and antiviral properties. researchgate.net The specific substitution pattern of this compound, with the methoxy (B1213986) group at the ortho position, can influence the steric and electronic properties of the molecule, potentially leading to unique biological activities in its derivatives.

Overview of Acrylic Acid Derivatives in Contemporary Chemical Research

Acrylic acid and its derivatives are a well-established class of compounds with wide-ranging applications. nih.gov They are known for their ability to undergo polymerization to form a variety of plastics, coatings, and adhesives. nih.gov In the context of fine chemical synthesis and medicinal chemistry, acrylic acid derivatives are valued as building blocks.

The α,β-unsaturated carbonyl motif present in these molecules is a key structural feature that participates in various chemical reactions. For instance, cinnamic acids (3-phenylacrylic acids) and their analogs are central intermediates in the biosynthesis of numerous phytochemicals. researchgate.net The reactivity of the double bond and the carboxylic acid function allows for the introduction of diverse functionalities, making them crucial starting materials for the synthesis of complex natural products and pharmacologically active compounds. Research into acrylic acid derivatives continues to be an active area, with a focus on developing new synthetic methodologies and exploring their potential in materials science and drug discovery.

Fundamental Research Questions and Prospective Directions for this compound

The study of this compound opens up several avenues for future investigation. A primary research question revolves around the systematic exploration of its reactivity. Investigating a broader range of chemical transformations, beyond simple derivatization of the carboxylic acid, could lead to the discovery of novel and efficient synthetic routes to complex molecular scaffolds.

A significant prospective direction lies in the synthesis and biological evaluation of a library of compounds derived from this compound. Given that related phenylacrylic acid derivatives have shown promise as precursors to anti-inflammatory and other bioactive agents, a focused effort to synthesize amides, esters, and heterocyclic analogs of the title compound could lead to the identification of new drug candidates.

Furthermore, there is an opportunity to investigate the impact of the ortho-methoxy group on the biological activity of its derivatives. Comparative studies with para- and meta-methoxy substituted analogs could provide valuable structure-activity relationship (SAR) data, guiding the design of more potent and selective therapeutic agents. The development of stereoselective synthesis methods to control the geometry of the double bond ((E) vs. (Z) isomers) would also be a valuable pursuit, as stereochemistry often plays a crucial role in biological activity.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₃ drugfuture.comrsc.org |

| Molecular Weight | 254.28 g/mol drugfuture.comrsc.org |

| CAS Registry Number | 25333-25-9 drugfuture.com |

| Percent Composition | C 75.57%, H 5.55%, O 18.88% drugfuture.comrsc.org |

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, data for closely related 2-phenylacrylic acid derivatives provide a basis for expected spectral characteristics. rsc.org

| Spectroscopic Data (Representative for 2-Arylacrylic Acids) | |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.1-7.5 (m, Ar-H), 6.0-6.7 (s, =CH₂), 2.2-3.8 (s, -OCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 171-173 (C=O), 125-160 (Ar-C, C=C), 55-56 (-OCH₃) |

| Infrared (IR) | Expected absorptions (cm⁻¹): ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1630 (C=C stretch), ~1250 (C-O stretch) |

| Mass Spectrometry (MS) | Expected m/z: 254 (M⁺), with fragmentation patterns corresponding to loss of H₂O, COOH, and methoxy groups. |

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-(2-methoxyphenyl)-2-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-15-10-6-5-9-13(15)11-14(16(17)18)12-7-3-2-4-8-12/h2-11H,1H3,(H,17,18)/b14-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSYJHLLBBSLIH-KAMYIIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C(/C2=CC=CC=C2)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20890-72-6, 25333-25-9 | |

| Record name | 3-(o-Methoxyphenyl)-2-phenylacrylic acid, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020890726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bilicoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(O-METHOXYPHENYL)-2-PHENYLACRYLIC ACID, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT9Z63AVPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 O Methoxyphenyl 2 Phenylacrylic Acid

Established and Novel Synthetic Pathways to 3-(o-Methoxyphenyl)-2-phenylacrylic acid

The synthesis of the this compound framework can be achieved through several established and modern organic chemistry reactions. These methods offer different advantages in terms of yield, stereoselectivity, and reaction conditions.

Knoevenagel Condensation Approaches for α,β-Unsaturated Carboxylic Acids

The Knoevenagel condensation is a cornerstone reaction in the formation of carbon-carbon double bonds. wikipedia.orgthermofisher.com It involves the reaction of a carbonyl compound with an active methylene (B1212753) compound in the presence of a basic catalyst, typically a weak amine like piperidine (B6355638) or pyridine (B92270). wikipedia.orgthermofisher.com The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org

A particularly relevant variant for the synthesis of acrylic acids is the Doebner modification. wikipedia.orgorganic-chemistry.org This approach utilizes malonic acid as the active methylene component and pyridine as both the catalyst and solvent. wikipedia.org The reaction of an aldehyde with malonic acid under these conditions leads to a condensation product that subsequently undergoes decarboxylation to form the α,β-unsaturated carboxylic acid. wikipedia.org

For the specific synthesis of this compound, a logical Knoevenagel-type approach would involve the condensation of o-methoxybenzaldehyde with phenylacetic acid. The active methylene group in phenylacetic acid is activated by the adjacent phenyl and carboxyl groups. The reaction, typically catalyzed by a base, would yield the desired diarylacrylic acid framework. A similar methodology has been reported for the synthesis of (E)-2,3-Bis(4-methoxyphenyl)acrylic acid, where 2-(4-methoxyphenyl)acetic acid was reacted with 4-methoxybenzaldehyde (B44291) in the presence of acetic anhydride (B1165640) and triethylamine. researchgate.net

Table 1: Knoevenagel Condensation Reaction Parameters

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Key Transformation | Ref. |

|---|---|---|---|---|

| Aldehyde/Ketone | Active Methylene Compound | Weak Base (e.g., Piperidine, Pyridine) | C=C bond formation via condensation-dehydration | wikipedia.orgthermofisher.com |

| o-Methoxybenzaldehyde | Phenylacetic acid | Base (e.g., Triethylamine), Acetic Anhydride | Proposed synthesis of this compound | researchgate.net |

Wittig and Related Olefination Strategies

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds. masterorganicchemistry.com The reaction employs a phosphorus ylide (a phosphonium (B103445) ylide) which attacks an aldehyde or ketone to form a four-membered ring intermediate (an oxaphosphetane) that collapses to yield an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com

To synthesize this compound using this strategy, a multi-step approach would be necessary. First, a phosphorus ylide would be prepared from an ester of phenylacetic acid. This ylide would then be reacted with o-methoxybenzaldehyde. This reaction would produce an ester of this compound. Subsequent hydrolysis of the ester group would yield the final carboxylic acid product. Chemo-enzymatic methods combining carboxylic acid reduction to an aldehyde followed by a Wittig reaction have been demonstrated for the synthesis of various α,β-unsaturated esters. beilstein-journals.orgnih.gov Research has also shown that the Wittig reaction can be performed in aqueous media and is compatible with acidic functional groups like carboxylic acids under certain conditions, potentially allowing for a more direct route. acs.orgstackexchange.com

Cross-Coupling Reactions for Diarylacrylic Acid Frameworks

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. The Heck and Suzuki reactions are particularly applicable to the synthesis of complex unsaturated systems like diarylacrylic acids.

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org For the target molecule, this could be approached by coupling o-iodoanisole or o-methoxyphenyl triflate with 2-phenylacrylic acid or its corresponding ester. The reaction typically exhibits high stereoselectivity, favoring the formation of the E-isomer. organic-chemistry.org Heterogeneous palladium catalysts have been shown to be effective in the Mizoroki-Heck coupling of aryl halides with acrylic acid. researchgate.net

The Suzuki reaction couples an organoboron compound (like a boronic acid) with an organohalide or triflate, also catalyzed by palladium. wikipedia.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org A plausible Suzuki pathway to this compound would involve the coupling of o-methoxyphenylboronic acid with a derivative of 2-phenyl-α-halo-acrylic acid. Acyl Suzuki cross-coupling, which couples acyl halides with organoboron reagents, has also emerged as a powerful method for ketone synthesis and could be adapted for related frameworks. nih.govmdpi.com

Table 2: Cross-Coupling Strategies

| Reaction Name | Coupling Partners | Catalyst System | Key Feature | Ref. |

|---|---|---|---|---|

| Mizoroki-Heck | Unsaturated Halide + Alkene | Palladium Catalyst + Base | Forms substituted alkenes | wikipedia.org |

Microwave-Assisted Synthesis Techniques for Acrylic Acid Derivatives

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating a wide range of chemical reactions. chemicaljournals.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles. chemicaljournals.comcolab.ws

Many of the established synthetic routes to acrylic acids can be enhanced through microwave assistance. For instance, condensation reactions, such as the Knoevenagel condensation, are well-suited for microwave heating. chemicaljournals.com A microwave-assisted decarboxylative condensation between isatins and malonic acid has been reported to proceed in just 5-10 minutes with high yields. mdpi.com This suggests that the Knoevenagel-type synthesis of this compound from o-methoxybenzaldehyde and phenylacetic acid could be significantly optimized using MAOS. Similarly, cross-coupling reactions like the Heck and Suzuki reactions can also be performed under microwave irradiation to shorten reaction times and improve efficiency. organic-chemistry.orgnih.gov

Derivatization Strategies and Functional Group Transformations

The carboxylic acid moiety of this compound is a prime site for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

Esterification is a fundamental transformation of carboxylic acids. Esters of acrylic and methacrylic acid can be prepared by reacting the acid with an alcohol in the presence of an acidic catalyst, such as p-toluenesulfonic acid. google.com This equilibrium reaction is typically driven to completion by removing the water formed during the reaction. google.com For this compound, reaction with various simple or complex alcohols would yield the corresponding esters. For example, the synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate (B77674) has been achieved via transesterification of the corresponding methyl ester with n-butanol. researchgate.net A variety of reagents and catalysts, including enzymes, can be used to facilitate the esterification of cinnamic acid derivatives. medcraveonline.com

Amidation involves the conversion of the carboxylic acid to an amide. This is typically a two-step process. First, the carboxylic acid is "activated" to make it more reactive. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The activated intermediate is then reacted with a primary or secondary amine to form the corresponding amide. This versatile reaction allows for the introduction of a wide array of substituents onto the core structure of this compound.

Table 3: Common Compound Names

| Compound Name |

|---|

| This compound |

| o-Methoxybenzaldehyde |

| Phenylacetic acid |

| (E)-2,3-Bis(4-methoxyphenyl)acrylic acid |

| 2-(4-Methoxyphenyl)acetic acid |

| 4-Methoxybenzaldehyde |

| Malonic acid |

| Acetic anhydride |

| Triethylamine |

| Pyridine |

| Piperidine |

| o-Iodoanisole |

| o-Methoxyphenyl triflate |

| 2-Phenylacrylic acid |

| o-Methoxyphenylboronic acid |

| Thionyl chloride |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Dicyclohexylcarbodiimide (DCC) |

| p-Toluenesulfonic acid |

Oxidation and Reduction Pathways of the Acrylic Acid Backbone and Phenyl Rings

The chemical reactivity of this compound is characterized by the presence of an acrylic acid backbone and two phenyl rings, each offering sites for oxidation and reduction reactions. These transformations can lead to a variety of molecular structures with potential applications in organic synthesis.

Reduction of the Acrylic Acid Backbone:

The carbon-carbon double bond of the acrylic acid moiety is susceptible to reduction through catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Wilkinson's catalyst, under a hydrogen atmosphere. tcichemicals.com The reaction saturates the double bond, yielding 3-(o-Methoxyphenyl)-2-phenylpropanoic acid. The general mechanism for this type of reaction involves the adsorption of hydrogen and the unsaturated acid onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond.

A kinetic analysis of a similar catalytic hydrogenation of a functionalized nitroarene to a primary amine revealed that the surface-catalyzed hydrogenation proceeds through a condensation mechanism, which involves the formation and rapid consumption of an azo dimer intermediate. rsc.org While this specific example involves a different functional group, it highlights the complex mechanistic pathways that can occur on a catalyst's surface during hydrogenation.

Oxidation and Reduction of the Phenyl Rings:

The phenyl rings of this compound can also undergo oxidation and reduction, although these transformations generally require more specific and often harsher conditions than the reduction of the acrylic acid backbone.

Reduction of Phenyl Rings: The aromatic rings can be reduced to their corresponding cyclohexyl derivatives through catalytic hydrogenation at high pressures and temperatures, often employing catalysts like rhodium on alumina (B75360) (Rh/Al₂O₃) or ruthenium (Ru). The methoxy (B1213986) group on one of the phenyl rings can influence the regioselectivity of this reduction.

Oxidation of Phenyl Rings: Oxidation of the phenyl rings is less common and typically leads to ring-opening or the formation of phenolic compounds, which would require cleavage of the methoxy ether bond. Such reactions are generally not as synthetically useful as the other transformations of this molecule.

Cyclization Reactions and Heterocyclic Compound Formation

The structure of this compound contains functionalities that can participate in intramolecular cyclization reactions, leading to the formation of various heterocyclic compounds, most notably coumarins and quinolones. These reactions are often promoted by acid or metal catalysts.

Formation of Coumarins:

Coumarins (2H-1-benzopyran-2-ones) are a class of lactones that can be synthesized through various methods, including the Perkin reaction, Knoevenagel condensation, and Pechmann condensation. nih.govmdpi.com While direct cyclization of this compound to a coumarin (B35378) is not a standard named reaction, derivatives of this compound could potentially undergo intramolecular cyclization. For instance, demethylation of the o-methoxy group to a hydroxyl group would create a phenol, a key functional group for coumarin synthesis.

A modular synthetic pathway to obtain coumarins from 2-methoxy benzoyl chlorides and alkynes using a palladium catalyst has been described. acs.org This suggests that under appropriate conditions, the o-methoxybenzoyl moiety within the structure of our target compound could be a precursor for coumarin ring formation.

Formation of Quinolones:

Quinolones are another important class of heterocyclic compounds that could potentially be synthesized from derivatives of this compound. The synthesis of quinolone derivatives often involves the cyclization of β-ketoesters with anilines (Conrad-Limpach-Knorr reaction) or the cyclization of N-arylanthranilic acids. mdpi.com

Formation of Schiff Bases from Related Acrylic Acid Derivatives

While there is no direct literature on the formation of Schiff bases from this compound itself, the synthesis of Schiff bases from related acrylic acid derivatives is well-documented. wikipedia.org This suggests that the carboxyl group of our target compound could be converted into a functional group amenable to Schiff base formation.

A common route involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with a hydrazine (B178648) to form a carbohydrazide (B1668358). This carbohydrazide can then be condensed with an aldehyde or ketone to form the corresponding Schiff base (an imine). For example, Schiff bases have been synthesized from 4-methoxycinnamic acid by first converting it to the corresponding carbohydrazide and then reacting it with various aldehydes. wikipedia.org

The general reaction for Schiff base formation involves the nucleophilic attack of the amino group of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the C=N double bond characteristic of an imine.

Stereoselective Synthesis and Stereochemical Control of (E/Z) Isomers

The presence of a carbon-carbon double bond in this compound gives rise to the possibility of (E) and (Z) stereoisomers. ncats.ioncats.io The selective synthesis of one isomer over the other is a significant aspect of its chemistry, often dictated by the chosen synthetic route and reaction conditions.

The Perkin and Knoevenagel condensations are classical methods for the synthesis of α,β-unsaturated carboxylic acids and are relevant to the synthesis of this compound. wikipedia.orglongdom.orgrsc.org

Perkin Reaction: The Perkin reaction involves the condensation of an aromatic aldehyde (in this case, o-methoxybenzaldehyde) with an acid anhydride (phenylacetic anhydride) in the presence of a weak base (the sodium or potassium salt of the acid). wikipedia.orglongdom.orgslideshare.netbyjus.com The reaction generally favors the formation of the more stable (E)-isomer (trans-isomer). longdom.org

Knoevenagel Condensation: The Knoevenagel condensation provides another route, typically involving the reaction of an aldehyde (o-methoxybenzaldehyde) with a compound containing an active methylene group (phenylacetic acid) in the presence of a base like pyridine or piperidine. rsc.orgresearchgate.netnih.gov The stereochemical outcome of the Knoevenagel condensation can be influenced by the choice of catalyst, solvent, and reaction temperature, allowing for potential control over the E/Z ratio. For instance, a selective synthesis of (E)-acrylamides has been developed using the Doebner-Knoevenagel condensation under mild, ambient temperature conditions. nih.gov

The synthesis of methyl 2-cyano-3-(2-methoxyphenyl) acrylate via a Knoevenagel-type condensation has been reported with high yield, indicating the feasibility of this reaction with o-methoxy substituted benzaldehydes. informahealthcare.com

The ability to control the stereochemistry of the double bond is crucial as the (E) and (Z) isomers can exhibit different physical properties and biological activities. The existence of both the (E) and (Z) isomers of this compound is confirmed in chemical databases. ncats.ioncats.io

Comprehensive Spectroscopic and Structural Elucidation of 3 O Methoxyphenyl 2 Phenylacrylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H and ¹³C NMR Chemical Shift Analysis and Proton/Carbon Correlation

The ¹H NMR spectrum of 3-(o-Methoxyphenyl)-2-phenylacrylic acid provides information on the number of different types of protons and their electronic environments. The aromatic protons on the two phenyl rings typically appear as complex multiplets in the downfield region, generally between δ 6.8 and 7.5 ppm. The single olefinic proton (=CH) is expected to resonate as a singlet further downfield due to the anisotropic effect of the adjacent phenyl and carboxyl groups. The methoxy (B1213986) group (-OCH₃) protons will appear as a sharp singlet in the upfield region, typically around δ 3.8-3.9 ppm. rsc.org The most deshielded proton is the acidic proton of the carboxylic acid (-COOH), which appears as a very broad singlet at a chemical shift often exceeding δ 12.0 ppm. rsc.org

The ¹³C NMR spectrum complements the proton data by detailing the carbon framework. The carbonyl carbon (C=O) of the carboxylic acid is the most downfield signal, typically appearing around δ 168-172 ppm. rsc.org The sp²-hybridized carbons of the aromatic rings and the acrylic double bond resonate in the δ 110-160 ppm range. The carbon of the methoxy group (-OCH₃) is found in the upfield region, usually around δ 55-56 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | Proton (¹H) Chemical Shift (δ, ppm) | Carbon (¹³C) Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | > 12.0 (broad s) | 168 - 172 |

| Aromatic (Ar-H) | 6.8 - 7.5 (m) | 110 - 160 |

| Olefinic (=CH) | 7.5 - 8.0 (s) | 120 - 145 |

| Methoxy (-OCH₃) | 3.8 - 3.9 (s) | 55 - 56 |

Note: s = singlet, m = multiplet. Values are predictive and based on data for analogous structures.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, COSY would show correlations between adjacent protons on the phenyl rings, helping to delineate the substitution patterns.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It allows for the direct pairing of each proton signal with its corresponding carbon signal in the skeleton.

Advanced Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., HRMS, ESI-HRMS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), can determine the mass of the parent molecule with extremely high accuracy. rsc.org For this compound (C₁₆H₁₄O₃), the expected exact mass of the molecular ion [M] would be approximately 254.0943 g/mol .

The fragmentation pattern observed in the mass spectrum provides structural clues. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.org Other likely fragmentations for this specific molecule would involve the cleavage of the methoxy group or characteristic cleavages of the aromatic rings. nih.govnih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Proposed Fragment Identity | Neutral Loss |

| 254.0943 | [M]⁺ or [M+H]⁺ | - |

| 237 | [M-OH]⁺ | Loss of hydroxyl radical |

| 209 | [M-COOH]⁺ | Loss of carboxyl radical |

| 223 | [M-OCH₃]⁺ | Loss of methoxy radical |

| 91 / 77 | Tropylium / Phenyl Cation | Fragmentation of phenyl rings |

Note: m/z values are nominal and represent potential fragmentation pathways.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). docbrown.info

The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent feature for the carboxylic acid is a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which overlaps with C-H stretching vibrations. researchgate.net The carbonyl (C=O) stretch of the α,β-unsaturated carboxylic acid will appear as a strong, sharp band around 1680-1710 cm⁻¹. The C=C double bond stretch is expected around 1625-1640 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region, while the C-O stretching of the methoxy ether group will produce a strong band around 1240-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric). researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong, Sharp |

| Alkene | C=C Stretch | 1625 - 1640 | Medium |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aryl Ether | C-O Stretch (Asymmetric) | 1240 - 1260 | Strong |

| Aryl Ether | C-O Stretch (Symmetric) | 1020 - 1040 | Medium |

| Aromatic/Vinylic | =C-H Stretch | 3000 - 3100 | Medium-Weak |

X-ray Crystallography for Solid-State Molecular Structure and Supramolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Elucidation of Molecular Configuration and Conformation in the Crystal Lattice

These dimers then pack into layers, often stabilized by weaker C-H···O intermolecular hydrogen bonds, where hydrogen atoms from the aromatic rings or the olefinic bond interact with the carbonyl oxygen of an adjacent dimer. core.ac.uk The crystal structure would also reveal the planarity of the molecule. Cinnamic acid derivatives tend to be nearly planar, though some twisting of the phenyl rings relative to the acrylic acid plane can occur to relieve steric strain. core.ac.uk The specific conformation (E or Z isomer) around the C=C double bond would be unequivocally determined. ncats.io The arrangement of molecules in the crystal lattice is crucial for understanding the material's physical properties.

Analysis of Intermolecular Hydrogen Bonding Networks

A detailed analysis of the hydrogen bonding network requires the precise locations of hydrogen bond donors and acceptors within the crystal lattice, including bond lengths and angles. Without the crystal structure of this compound, this information is not available.

Investigation of π-π Stacking and Other Non-Covalent Interactions in Crystal Packing

The study of π-π stacking interactions involves the measurement of distances and geometric orientations between the aromatic rings of adjacent molecules. Similarly, the analysis of other non-covalent forces, such as van der Waals and C-H···π interactions, is contingent on the availability of detailed crystallographic data. As this data could not be located, a meaningful investigation into these aspects of the crystal packing of this compound cannot be conducted.

Computational Chemistry and Theoretical Investigations of 3 O Methoxyphenyl 2 Phenylacrylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Optimized Geometry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and determining the most stable three-dimensional arrangement (optimized geometry) of 3-(o-Methoxyphenyl)-2-phenylacrylic acid. DFT methods have become a standard tool in computational chemistry due to their balance of accuracy and computational cost. nih.gov

Optimized Geometry:

Electronic Structure:

Once the optimized geometry is obtained, a wealth of information about the electronic properties can be extracted. Key parameters include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and electronic excitability. For similar aromatic compounds, DFT calculations have been used to determine these values and correlate them with reactivity. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into where the molecule is likely to interact with other chemical species. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, and positive potential near the acidic proton.

The following table summarizes the types of data that can be obtained from DFT calculations for this compound:

| Parameter | Description | Significance |

| Optimized Bond Lengths | The equilibrium distances between bonded atoms. | Provides a detailed 3D structure of the molecule. |

| Optimized Bond Angles | The angles formed by three consecutive bonded atoms. | Further defines the molecular geometry. |

| Dihedral Angles | The torsional angles between planes of atoms. | Determines the conformation and spatial arrangement of functional groups. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical stability and electronic transitions. |

| Molecular Electrostatic Potential | A map of the electrostatic potential on the molecule's surface. | Predicts sites for electrophilic and nucleophilic attack. |

| Mulliken Atomic Charges | The partial charge assigned to each atom. | Quantifies the distribution of charge within the molecule. |

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While quantum chemical calculations provide a static picture of the most stable conformation, molecules are inherently dynamic entities. Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape and dynamic behavior of molecules over time. escholarship.orged.ac.uk

For this compound, MD simulations can provide insights into:

Conformational Flexibility: The phenyl rings and the carboxylic acid group can rotate around single bonds, leading to a variety of possible conformations. MD simulations can map out the energy landscape of these rotations, identifying low-energy conformers and the energy barriers between them. nih.gov This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

Solvent Effects: MD simulations can explicitly include solvent molecules (such as water), allowing for a more realistic representation of the molecule's behavior in solution. The interactions with the solvent can influence the conformational preferences and the accessibility of different functional groups.

Time-Averaged Properties: MD simulations can be used to calculate time-averaged properties, which can be compared with experimental data. This can include properties like the average conformation, fluctuations in bond lengths and angles, and the formation of intramolecular hydrogen bonds.

The following table outlines the key information that can be obtained from MD simulations of this compound:

| Parameter | Description | Significance |

| Conformational Ensemble | A collection of the different shapes the molecule adopts over time. | Provides a comprehensive view of the molecule's flexibility. |

| Free Energy Landscape | A map of the potential energy as a function of specific conformational coordinates. | Identifies the most stable and metastable conformations. chemrxiv.org |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of a conformation and a reference structure. | Quantifies the stability and fluctuations of the molecular structure. |

| Radial Distribution Functions | Describes how the density of surrounding atoms or molecules varies as a function of distance from a central atom. | Provides information about solvation shells and intermolecular interactions. |

In Silico Mechanistic Elucidation of Chemical Reactions

For example, one could computationally investigate:

Esterification Reactions: The reaction of the carboxylic acid group with an alcohol to form an ester. Computational methods can be used to model the reaction pathway, including the initial formation of a tetrahedral intermediate and the subsequent elimination of water.

Addition Reactions to the Double Bond: The acrylic double bond is susceptible to addition reactions. Computational studies can elucidate the mechanism of reactions such as hydrogenation or halogenation, determining whether the reaction proceeds via a concerted or stepwise mechanism.

Decarboxylation Reactions: Under certain conditions, the carboxylic acid group could be lost as carbon dioxide. Computational modeling can help to understand the energetic requirements and the transition state structure for such a reaction.

The data generated from these in silico studies can provide a detailed, atomistic understanding of the reaction mechanism that may be difficult to obtain through experimental methods alone.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship Studies for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. mdpi.com While a QSAR/QSPR study cannot be performed on a single molecule, it is a powerful tool for the rational design of analogues of this compound with improved properties.

A typical QSAR/QSPR study involves the following steps:

Data Set Selection: A series of structurally related analogues of this compound with measured biological activity (e.g., enzyme inhibition) or a specific property (e.g., solubility) would be compiled.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity or property.

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.

For example, a QSAR study on a series of 2-phenylacrylonitriles, which are structurally similar to the title compound, was successful in developing a predictive model for their cytotoxicity against breast cancer cells. nih.gov This study identified key structural features that influence activity. A similar approach could be applied to analogues of this compound to guide the synthesis of new compounds with enhanced biological efficacy. The physical interpretation of the QSAR model can provide valuable insights into the structure-activity relationship, helping to identify which structural modifications are likely to lead to more potent compounds. nih.gov

The following table illustrates the components of a hypothetical QSAR study on analogues of this compound:

| Component | Description | Example |

| Analogue Series | A set of molecules with systematic variations in their structure. | Varying the substituents on the phenyl rings of this compound. |

| Biological Activity | A measured biological response for each analogue. | IC50 values for the inhibition of a specific enzyme. |

| Molecular Descriptors | Calculated numerical representations of the molecular structure. | LogP (lipophilicity), molecular weight, HOMO energy, steric parameters. |

| QSAR Model | A mathematical equation relating the descriptors to the activity. | Activity = c0 + c1Descriptor1 + c2Descriptor2 + ... |

| Predicted Activity | The activity of new, unsynthesized analogues as predicted by the model. | Guiding the selection of the most promising candidates for synthesis. |

Biological and Pharmacological Research on 3 O Methoxyphenyl 2 Phenylacrylic Acid in Vitro and in Silico Approaches

In Vitro Enzyme Inhibition and Modulation Studies

In vitro enzyme assays are fundamental in drug discovery and molecular pharmacology to determine the interaction of a compound with specific enzymes. For 3-(o-Methoxyphenyl)-2-phenylacrylic acid, the following subsections detail the current state of knowledge regarding its effects on various enzyme systems.

Investigations on Kinases (e.g., Epidermal Growth Factor Receptor (EGFR))

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein (B1211001) with tyrosine kinase activity that plays a crucial role in cell proliferation, differentiation, and survival. promega.com Its overactivity is implicated in various cancers, making it a key target for inhibitor drugs. promega.combpsbioscience.com

As of the current literature review, no specific in vitro studies investigating the inhibitory activity of this compound against EGFR have been found. Standard kinase assays, such as those employing luminescence-based detection of ADP formation or ELISA-based autophosphorylation detection, are commonly used to screen for EGFR inhibitors. promega.comnih.gov While numerous compounds are evaluated for their EGFR inhibition potential, data for this compound is not presently available in the reviewed scientific literature.

Table 1: In Vitro EGFR Kinase Inhibition Data for this compound

| Compound | Target Enzyme | Assay Type | IC50 Value | Source |

| This compound | EGFR | Not Available | No data available | N/A |

Assays with Oxidoreductases (e.g., Tyrosinase)

Tyrosinase is a copper-containing oxidoreductase that catalyzes key steps in melanin (B1238610) biosynthesis. nih.gov Its inhibition is a major focus in the development of treatments for hyperpigmentation disorders and in the cosmetics industry for skin whitening. sigmaaldrich.cnthieme-connect.de

Direct experimental data on the tyrosinase inhibitory activity of this compound is not available in the reviewed literature. However, studies on structurally similar cinnamic acid derivatives suggest that this class of compounds can exhibit significant tyrosinase inhibition. For instance, methoxy-substituted tyramine (B21549) derivatives incorporating a cinnamic acid scaffold have shown potent inhibitory effects on mushroom and human tyrosinase. nih.govresearchgate.net The inhibitory mechanism of these related compounds often involves interaction with the active site of the enzyme. researchgate.net Given these findings in related structures, this compound could be a candidate for future tyrosinase inhibitor screening. sigmaaldrich.cn

Table 2: In Vitro Tyrosinase Inhibition Data for Structurally Related Compounds

| Compound | Enzyme Source | IC50 Value (µM) | Inhibition Type | Source |

| 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate | Mushroom Tyrosinase | 0.0021 | Non-competitive | nih.gov |

| This compound | Not Available | No data available | Not Available | N/A |

| Kojic Acid (Reference) | Mushroom Tyrosinase | 16.7 | Competitive | nih.gov |

Hydrolase Enzyme Systems (e.g., Acetylcholinesterase, Butyrylcholinesterase, Trypsin)

Hydrolase enzymes play critical roles in various physiological processes. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. mdpi.comnih.gov Their inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov Trypsin is a serine protease involved in digestion and other cellular processes. nih.gov

There are no direct studies reporting the inhibitory effects of this compound on AChE, BChE, or trypsin. However, research on other cinnamic acid derivatives has shown activity against cholinesterases. For example, a series of 3,4,5-trimethoxycinnamates were synthesized and tested for their ability to inhibit AChE and BChE, with some compounds showing moderate activity. mdpi.comresearchgate.net These findings suggest that the cinnamic acid scaffold can be a starting point for the design of cholinesterase inhibitors. mdpi.com Information regarding the trypsin inhibitory potential of this compound is also absent from the current literature.

Table 3: In Vitro Hydrolase Inhibition Data for this compound

| Compound | Target Enzyme | IC50 Value (µM) | Source |

| This compound | Acetylcholinesterase | No data available | N/A |

| This compound | Butyrylcholinesterase | No data available | N/A |

| This compound | Trypsin | No data available | N/A |

Modulation of Purinergic Enzyme Activity

The purinergic signaling system involves the release of nucleotides like ATP and their subsequent breakdown by ectonucleotidases, which modulates a wide range of physiological and pathological processes. isnff-jfb.comnih.gov Key enzymes in this system include E-NTPDases, E-NPPs, and ecto-5'-nucleotidase. nih.govnih.gov

A review of the current scientific literature reveals no studies that have investigated the modulatory effects of this compound on purinergic enzymes. Research on other phenolic acids, such as ferulic and caffeic acid, has indicated that they can alter the activity of enzymes involved in purinergic signaling, suggesting a potential area for future investigation with the target compound. isnff-jfb.com

Table 4: Modulation of Purinergic Enzyme Activity by this compound

| Compound | Target Enzyme/System | Observed Effect | Quantitative Data | Source |

| This compound | Purinergic Enzymes | No data available | No data available | N/A |

Cell-Based Biological Activity Assessments (Excluding Human Clinical Data)

Cell-based assays are crucial for understanding the effects of a compound on cellular processes like proliferation and cytotoxicity, providing insights into its potential as a therapeutic agent, particularly in oncology.

Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines (e.g., MCF-7, HCT-116, PC3, SNB-19, HepG2, MDA-MB-231, HL60, Oral Squamous Cell Carcinoma)

The evaluation of a compound's ability to inhibit the growth of or kill cancer cells is a primary step in the development of new anticancer drugs. A wide array of human cancer cell lines, representing different types of cancer, are used for this purpose.

Despite the extensive use of cell lines such as the human breast adenocarcinoma (MCF-7 and MDA-MB-231), colon cancer (HCT-116), prostate cancer (PC3), glioblastoma (SNB-19), liver cancer (HepG2), leukemia (HL60), and oral squamous cell carcinoma lines in anticancer drug screening, no published studies were found that specifically report the cytotoxic or antiproliferative effects of this compound on these or any other cancer cell lines.

While numerous studies report the anticancer activities of various synthetic and natural compounds, including other methoxy-substituted derivatives and chalcones, on these cell lines, specific data for this compound is conspicuously absent. nih.govmdpi.comresearchgate.net

Table 5: Cytotoxicity and Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / GI50 Value | Source |

| MCF-7 | Breast Adenocarcinoma | Not Available | No data available | N/A |

| HCT-116 | Colorectal Carcinoma | Not Available | No data available | N/A |

| PC3 | Prostate Carcinoma | Not Available | No data available | N/A |

| SNB-19 | Glioblastoma | Not Available | No data available | N/A |

| HepG2 | Hepatocellular Carcinoma | Not Available | No data available | N/A |

| MDA-MB-231 | Breast Adenocarcinoma | Not Available | No data available | N/A |

| HL60 | Promyelocytic Leukemia | Not Available | No data available | N/A |

| Oral Squamous Cell Carcinoma | Head and Neck Cancer | Not Available | No data available | N/A |

Mechanisms of Action Including Induction of Apoptosis and Cell Cycle Modulation

Research on compounds structurally related to this compound suggests potential anticancer activity through the induction of apoptosis (programmed cell death) and modulation of the cell cycle.

Induction of Apoptosis: Apoptosis is a critical process for removing damaged or cancerous cells and can be triggered through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. koreascience.kr Both pathways converge on the activation of caspases, a family of proteases that execute the process of cell death. koreascience.kr

Studies on analogous compounds have demonstrated these effects. For instance, the compound (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), which shares structural motifs, has been shown to induce apoptosis in HeLa cervical cancer cells. koreascience.kr Treatment with MMPP led to a significant increase in the population of late apoptotic cells. koreascience.kr Another related diarylpentanoid, 1,5-Bis(4-hydroxy-3-methoxyphenyl)1,4-pentadiene-3-one (MS13), induced apoptosis in non-small cell lung cancer (NSCLC) cells, confirmed by morphological changes and a significant increase in caspase-3 activity. nih.gov This activity was also linked to a decrease in the anti-apoptotic protein Bcl-2. nih.gov Similarly, other novel compounds have been shown to induce apoptosis in leukemia and lymphoma cells, acting independently of Bcl-2 and caspase-3 expression levels, suggesting multiple mechanisms for promoting cell death. mdpi.com

Cell Cycle Modulation: The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption is a hallmark of cancer. Chemotherapeutic agents often function by arresting the cell cycle at specific phases (e.g., G1, S, or G2/M), preventing cancer cells from dividing.

Homoisoflavane derivatives, for example, have been found to reduce the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase. biomolther.org The diarylpentanoid MS13 also demonstrated a potent ability to inhibit the proliferation of lung cancer cells in a dose- and time-dependent manner. nih.gov This antiproliferative effect is often a direct consequence of cell cycle arrest, which then leads to apoptosis. nih.gov Studies on other compounds show that they can induce G0/G1 phase arrest, further highlighting that molecules with similar backbones can interfere with cell cycle progression at various checkpoints. koreascience.kr

Receptor Binding and Signaling Pathway Investigations in Cell Culture

The biological effects of compounds like this compound are often mediated by their interaction with specific cellular receptors and the subsequent modulation of signaling pathways. In silico and in vitro studies on related molecules have identified several key pathways.

Research on diarylpentanoid MS13 in non-small cell lung cancer cells identified significant modulation of genes associated with the PI3K-AKT, MAPK, and cell cycle-apoptosis signaling pathways. nih.gov These pathways are crucial for cell survival, proliferation, and death. The PI3K/Akt pathway, in particular, is a central regulator of cell growth, and its inhibition is a common target for cancer therapies. nih.gov

Furthermore, the compound (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol has been reported to suppress the growth of ovarian cancer cells by inhibiting the ERK and STAT3 signaling pathways. koreascience.kr The MAPK/ERK pathway is critical for transmitting signals from the cell surface to the nucleus to control gene expression and cell division.

In the context of breast cancer, the estrogen receptor alpha (ERα) is a key target. mdpi.com Molecular docking studies on a hybrid chalcone-salicylate compound containing a methoxyphenyl group predicted strong binding to ERα, which is expressed in approximately 75% of breast cancers and plays a vital role in cell proliferation. mdpi.com This suggests that structurally similar compounds could potentially exert their effects through hormonal receptor modulation.

Computational Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein target. This in silico approach is instrumental in drug discovery for identifying potential biological targets and understanding interaction mechanisms.

Table 1: Example of Molecular Docking Results for Structurally Related Compounds

| Compound | Target Protein | Binding Free Energy (kcal/mol) | Reference Compound | Reference Binding Energy (kcal/mol) |

|---|---|---|---|---|

| (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate | Estrogen Receptor α (ERα) | -8.15 | Tamoxifen | -7.00 mdpi.com |

| 3-(4-methoxyphenyl)-N'-(3-(4-methoxyphenyl) acryloyl) acrylohydrazide | Not Specified | -124.81 (Rerank Score) | EPMC | Not Specified impactfactor.org |

| 3-methoxy-2-(4-(piperidin-1-yl)phenyl)-4H-chromen-4-one (Cii) | Estrogen Receptor α (ERα) | -10.14 | IOG (Control Ligand) | -12.84 nih.gov |

Antioxidant Activity Evaluation (In Vitro)

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals—unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant potential of a compound is often evaluated using various in vitro assays.

Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, hydrogen peroxide scavenging, and metal chelating activity tests. nih.govnih.gov In the DPPH assay, the ability of the test compound to donate a hydrogen atom or electron to the stable DPPH radical is measured spectrophotometrically. nih.gov

While there is no specific data on the antioxidant activity of this compound, studies on other synthetic derivatives, such as 3-substituted-2-oxindoles, have shown moderate to good antioxidant activities compared to the standard ascorbic acid. nih.gov The antioxidant potential of these compounds was found to be concentration-dependent, with certain substitutions on the molecular structure enhancing the activity. nih.gov For instance, some halogenated derivatives exhibited good antioxidant activity at very low concentrations. nih.gov This suggests that the specific arrangement of functional groups on the phenyl and acrylic acid core is critical for radical scavenging potential.

Anti-inflammatory Potential (In Vitro)

Inflammation is a biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Many compounds are investigated for their ability to modulate this process. In vitro anti-inflammatory activity is commonly assessed by measuring the inhibition of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). nih.gov Other assays include the inhibition of protein denaturation and human red blood cell (HRBC) membrane stabilization. nih.govresearchgate.net

Research on a phenylpropanoid isolated from Juglans mandshurica, which has structural similarities to the target compound, demonstrated significant, dose-dependent inhibition of NO and PGE2 production in LPS-stimulated macrophages. nih.gov This inhibition was linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.gov The mechanism was further traced to the blocking of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. nih.govmdpi.com Extracts from Aquilaria malaccensis, containing various methoxyflavones, have also shown the ability to suppress NO production. semanticscholar.org

Table 2: Example of In Vitro Anti-inflammatory Activity for a Related Compound

| Compound/Extract | Assay | Concentration | Observed Effect |

|---|---|---|---|

| HHMP | NO Production Inhibition | 50 µM | Significant inhibition in LPS-stimulated RAW 264.7 cells nih.gov |

| HHMP | PGE2 Production Inhibition | 50 µM | Significant inhibition in LPS-stimulated RAW 264.7 cells nih.gov |

| Colchicum Extract | Protein Denaturation Inhibition | 500 µg/mL | Strongest effect compared to standard nih.gov |

| Colchicum Extract | HRBC Membrane Stabilization | 500 µg/mL | Strongest effect compared to standard nih.gov |

Applications and Research Perspectives of 3 O Methoxyphenyl 2 Phenylacrylic Acid in Advanced Materials and Chemical Synthesis

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

The utility of an organic compound is often defined by its ability to serve as a starting point for the construction of more complex molecular architectures. 3-(o-Methoxyphenyl)-2-phenylacrylic acid, by virtue of its chemical structure, is a valuable intermediate in the synthesis of heterocyclic compounds, particularly coumarins.

Coumarins (2H-1-benzopyran-2-ones) and their derivatives are a critical class of compounds found in many natural products and are widely recognized for their significant applications in pharmaceuticals and materials science. nih.govchemmethod.comacs.org The synthesis of 3-phenylcoumarins can be achieved from substituted phenylacrylic acids. Research has demonstrated that functionalized coumarins can be synthesized from phenylacrylic acid precursors through methods like irradiation-promoted oxidative C-O bond formation, utilizing a phenyliodine diacetate and iodine (PIDA/I2) catalyst system. nih.gov This process facilitates an intramolecular cyclization, forming the core lactone structure of the coumarin (B35378) ring system.

The presence of the ortho-methoxy group in this compound is particularly significant. This group can influence the electronic properties of the molecule and participate directly in cyclization reactions. For instance, studies on related ortho-methoxy cinnamoyl chlorides have shown that annulation is an accessible pathway to form the coumarin ring. acs.org This highlights the potential of the title compound to act as a direct precursor for specifically substituted 3-phenylcoumarin (B1362560) derivatives. Various synthetic methods, including those employing palladium catalysts or operating under metal-free conditions, have been developed for these transformations. acs.orgorganic-chemistry.org

Table 1: Synthesis of Coumarin Scaffolds from Phenylacrylic Acid Derivatives This table is representative of general transformations for this class of compounds.

| Precursor Class | Reaction Type | Key Reagents/Catalysts | Product Class | Significance |

| Substituted Phenylacrylic Acids | Oxidative Cyclization | PIDA/I₂, Irradiation | 3-Arylcoumarins | Access to functionalized heterocyclic cores. nih.gov |

| Phenolic Esters / Acids | Intramolecular Condensation | Cs₂CO₃ or other bases | 3-Arylcoumarins | Efficient synthesis with easy workup procedures. nih.gov |

| ortho-alkoxy Cinnamic Acids | Acid-catalyzed Annulation | Acid additive (e.g., from thionyl chloride) | Coumarins | Demonstrates the role of the ortho-alkoxy group in facilitating lactonization. acs.org |

Development of Functional Materials and Coatings

The structural features of this compound make it a promising candidate for the development of advanced polymers and functional coatings. As a derivative of cinnamic acid, it possesses the key reactive sites necessary for polymerization: a carboxylic acid group and a polymerizable double bond. researchgate.net

Cinnamic acid and its derivatives are recognized as valuable building blocks in polymer science. rsc.orgrsc.org The carboxylic acid group enables its incorporation into polymers via polycondensation reactions to form polyesters and polyamides. The alkene group, part of a conjugated system, can undergo [2+2] cycloaddition upon exposure to UV light, a property used to create photoreactive and cross-linkable polymers. researchgate.net This dual functionality allows for the creation of polymers with unique properties, such as shape-memory effects and photo-responsive behavior, which are sought after in biomedical and industrial engineering applications. rsc.orgrsc.org

While direct polymerization of this compound is not extensively documented in the literature, its potential can be inferred from the behavior of its parent structure. The incorporation of the bulky phenyl and methoxyphenyl groups into a polymer backbone would be expected to significantly influence the material's properties, potentially enhancing thermal stability, altering solubility, and modifying its refractive index. These characteristics are highly relevant for applications in high-performance coatings, engineered plastics, and specialized optical materials. utwente.nlresearchgate.net

Table 2: Potential Applications of Polymers Derived from Cinnamic Acid Analogs This table outlines potential applications based on the known chemistry of the cinnamic acid family.

| Polymer Type | Method of Polymerization | Role of the Monomer | Potential Material Properties | Example Applications |

| Polyesters/Polyamides | Polycondensation | Di-acid or chain terminator | Enhanced thermal and mechanical stability. rsc.org | (Super-)engineered plastics, biomedical materials. rsc.org |

| Photoreactive Polymers | Free-radical polymerization followed by UV exposure | Pendant group for cross-linking | Photo-induced cross-linking, tunable properties. researchgate.net | Photoresists, responsive drug delivery systems. researchgate.net |

| Poly(anhydride esters) | Condensation polymerization | Co-monomer | Biodegradability, controlled release. rsc.org | Drug delivery systems. rsc.org |

Advanced Chemical Probes for Biochemical Investigations (Non-Clinical)

The development of advanced chemical probes is essential for visualizing and understanding complex biological processes at the molecular level. An effective probe must possess specific recognition capabilities for a biological target and a signal that can be detected. For non-clinical biochemical investigations, fluorescent probes are particularly powerful tools.

Currently, there is a lack of published research detailing the use of this compound specifically as a chemical probe. This application area remains a prospective field of inquiry. However, the molecule's inherent structural characteristics suggest a potential for such applications. The extended conjugated π-electron system, spanning two phenyl rings and an acrylic acid backbone, is a common feature in fluorescent molecules (fluorophores).

It is conceivable that the intrinsic fluorescence of this compound or its derivatives could be harnessed. For example, research into fluorescent ligands for serotonin (B10506) receptors has utilized the 1-(2-methoxyphenyl)piperazine (B120316) moiety as part of a larger, environment-sensitive fluorescent structure. ebi.ac.uk Although structurally different, this demonstrates the utility of the o-methoxyphenyl group in the design of molecules for biological imaging. Future research could focus on modifying the this compound scaffold to enhance its fluorescence quantum yield and to introduce specific binding functionalities, thereby creating targeted probes for investigating enzymes, receptors, or other biomolecules in a non-clinical research setting. Such development would represent a novel application of this versatile chemical compound.

Future Directions and Interdisciplinary Research Avenues for 3 O Methoxyphenyl 2 Phenylacrylic Acid

Innovations in Green and Sustainable Synthetic Methodologies

The chemical synthesis of 3-(o-Methoxyphenyl)-2-phenylacrylic acid and its derivatives is an area ripe for innovation, with a strong emphasis on the principles of green chemistry. Traditional synthetic routes often rely on harsh reagents and organic solvents, leading to significant environmental concerns. Future research will likely focus on developing more sustainable alternatives that are not only safer and more efficient but also economically viable.

One promising approach is the use of enzymatic catalysis . Enzymes, as natural catalysts, offer high selectivity and can operate under mild reaction conditions, often in aqueous media. The use of enzymes like lipases or esterases could facilitate the synthesis of this compound with minimal waste and by-product formation. Another avenue of exploration is microwave-assisted organic synthesis (MAOS) . This technique can dramatically reduce reaction times, increase product yields, and often allows for solvent-free reactions, thereby reducing the environmental footprint of the synthesis.

Furthermore, the development of flow chemistry processes for the synthesis of this compound and its analogs presents a significant opportunity. Continuous flow reactors offer enhanced safety, better process control, and scalability compared to traditional batch processes. By integrating green solvents and catalysts within a flow system, it may be possible to develop a highly efficient and sustainable manufacturing process for this compound.

The following table summarizes potential green and sustainable synthetic methodologies for this compound:

| Methodology | Description | Potential Advantages |

| Enzymatic Catalysis | Utilization of enzymes (e.g., lipases, esterases) to catalyze the synthesis. | High selectivity, mild reaction conditions, use of aqueous media, reduced waste. |

| Microwave-Assisted Organic Synthesis (MAOS) | Application of microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, potential for solvent-free reactions. |

| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than in a batch. | Enhanced safety, better process control, scalability, potential for automation. |

| Green Solvents | Replacement of traditional volatile organic compounds with more environmentally friendly alternatives (e.g., water, ionic liquids, supercritical fluids). | Reduced environmental pollution and health hazards. |

| Heterogeneous Catalysis | Use of solid-phase catalysts that can be easily separated from the reaction mixture and recycled. | Catalyst reusability, simplified product purification, reduced waste. |

Integration of Machine Learning and Artificial Intelligence for Compound Discovery and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are set to revolutionize the process of drug discovery and materials science. For this compound, these computational tools can be leveraged to accelerate the identification of new derivatives with enhanced properties and to optimize existing compounds for specific applications.

One of the key applications of AI is in virtual screening . By training ML models on large datasets of chemical structures and their corresponding biological activities, it is possible to rapidly screen vast virtual libraries of compounds to identify those with a high probability of being active against a particular target. This in silico approach can significantly reduce the time and cost associated with traditional high-throughput screening.

Furthermore, generative AI models can be employed for the de novo design of novel derivatives of this compound. These models can learn the underlying principles of molecular design and generate new chemical structures with desired properties, such as improved potency, selectivity, or pharmacokinetic profiles. This approach opens up new avenues for exploring the chemical space around the core scaffold of this compound.

Another important application of ML is in the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. By developing accurate predictive models for these properties, researchers can prioritize compounds with favorable drug-like characteristics early in the discovery pipeline, thereby reducing the likelihood of late-stage failures.

Exploration of Novel Biological Targets and Therapeutic Modalities (In Silico and In Vitro)

While the full biological activity profile of this compound is yet to be elucidated, its structural similarity to other biologically active phenylacrylic acid derivatives suggests that it may interact with a range of biological targets. Future research will focus on identifying these targets and exploring the therapeutic potential of this compound in various disease areas.

In silico target prediction represents a powerful first step in this process. By using computational methods such as reverse docking and pharmacophore modeling, it is possible to screen the structure of this compound against a database of known protein structures to identify potential binding partners. This can provide valuable hypotheses for subsequent experimental validation.

Following in silico prediction, in vitro screening against a panel of disease-relevant targets will be crucial. This could involve assays to assess the compound's activity against various enzymes, receptors, and ion channels. For instance, given the known anti-inflammatory and antioxidant properties of some cinnamic acid derivatives, it would be pertinent to investigate the effect of this compound on key inflammatory pathways and markers of oxidative stress.

The exploration of novel therapeutic modalities could also extend to investigating the potential of this compound as a modulator of protein-protein interactions or as a targeted therapy for specific cancer types, building on the anticancer properties observed for some of its structural relatives.

Structure-Based Design of Derivatives with Enhanced and Selective Activities

Once a promising biological target for this compound has been identified, the principles of structure-based drug design can be applied to develop new derivatives with improved potency and selectivity. This iterative process involves understanding the three-dimensional structure of the target protein and how the compound binds to it.

X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques that can provide high-resolution structural information about the protein-ligand complex. This information is invaluable for understanding the key interactions that govern binding and for identifying opportunities to modify the chemical structure of the compound to enhance these interactions.

In parallel, molecular modeling and computational chemistry techniques, such as molecular docking and molecular dynamics simulations, can be used to predict the binding affinity and mode of new derivatives in silico. This allows for the rapid evaluation of a large number of potential modifications before committing to their chemical synthesis, thereby streamlining the optimization process.

The following table outlines the key steps in the structure-based design of derivatives:

| Step | Description | Techniques |

| 1. Target Identification and Validation | Identifying the biological target of this compound and confirming its relevance to a specific disease. | In silico target prediction, in vitro screening assays. |

| 2. Structural Elucidation | Determining the three-dimensional structure of the target protein, preferably in complex with the lead compound. | X-ray crystallography, cryo-electron microscopy (cryo-EM). |

| 3. In Silico Design | Using computational methods to design new derivatives with predicted improved binding affinity and selectivity. | Molecular docking, molecular dynamics simulations, free energy calculations. |

| 4. Chemical Synthesis | Synthesizing the designed derivatives for experimental evaluation. | Organic synthesis techniques. |

| 5. In Vitro Evaluation | Testing the synthesized derivatives for their activity against the target and for their selectivity over other proteins. | Biochemical and cellular assays. |

| 6. Iterative Optimization | Repeating the design-synthesis-evaluation cycle to further refine the properties of the lead compound. | Combination of all the above techniques. |

Q & A

Q. Table 1: Representative Synthetic Conditions

| Starting Materials | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-Methoxybenzaldehyde + Phenylacetic acid derivative | Piperidine | Ethanol | 80 | ~65–75 |

Basic: Which analytical techniques are most robust for structural elucidation and purity validation?

Answer:

- X-ray crystallography : Resolves stereochemistry and confirms the (Z)- or (E)-configuration of the α,β-unsaturated system (e.g., bond angles and dihedral angles) .

- NMR spectroscopy : H and C NMR to verify methoxy (-OCH) and phenyl proton environments .

- HPLC-MS : Quantifies purity (>97%) and detects trace impurities using C18 columns with acetonitrile/water gradients .

Advanced: How should researchers address contradictory bioactivity results across studies (e.g., anticancer vs. antiviral effects)?

Answer:

Discrepancies may arise from:

- Purity variations : Validate compound purity via melting point analysis (e.g., 85–89°C ) and orthogonal methods (HPLC, LC-MS) .

- Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .

- Structural analogs : Compare activity of o-methoxy vs. p-methoxy derivatives to isolate positional effects .

Advanced: What strategies optimize multi-step synthesis yields while minimizing side products?

Answer:

- Stepwise purification : Use column chromatography (silica gel, hexane/ethyl acetate) after each synthetic step .

- Protection/deprotection : Protect hydroxyl groups during condensation to prevent undesired cyclization .

- Temperature control : Maintain <90°C to avoid decarboxylation of the acrylic acid moiety .

Basic: What protocols ensure reliable purity assessment for this compound?

Answer:

- Melting point analysis : Compare observed values (e.g., 69–70°C ) against literature data.

- Chromatographic methods :

- HPLC : Use C18 columns, 254 nm UV detection, and acetonitrile/water (70:30) mobile phase .

- TLC : Silica plates with ethyl acetate/hexane (1:2) for R comparison .

Q. Table 2: Purity Validation Parameters

| Method | Parameters | Acceptable Criteria | Reference |

|---|---|---|---|

| Melting Point | 85–89°C | ±2°C deviation | |

| HPLC | Retention time: 8.2 min; Purity >97% | Area normalization |

Advanced: How do substituent positions (e.g., o- vs. p-methoxy) impact physicochemical properties?

Answer:

- Solubility : o-Methoxy derivatives exhibit lower aqueous solubility due to steric hindrance .

- Reactivity : o-Methoxy groups stabilize the α,β-unsaturated system via resonance, enhancing electrophilicity .

- Bioactivity : o-Methoxy substitution in phenylacrylic acids correlates with improved anticancer activity compared to p-methoxy analogs .

Advanced: What computational approaches complement experimental SAR studies for this compound?

Answer:

- Docking simulations : Predict binding affinity to targets like COX-2 or tyrosine kinases using AutoDock Vina .